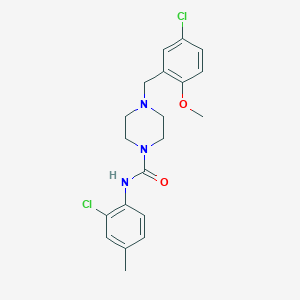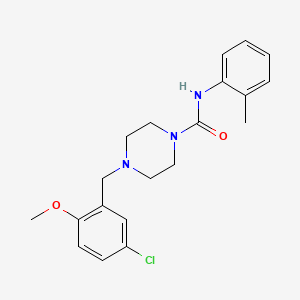
4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a piperazinecarboxamide compound that has been extensively studied for its potential therapeutic effects in various diseases.
Mécanisme D'action
4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. The exact mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is still being studied, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of inflammation, and the regulation of gene expression. In animal models, 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to reduce anxiety and depression-like behaviors, as well as drug-seeking behavior in addiction. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide in lab experiments is its high selectivity for the 5-HT2C receptor, which allows for more precise modulation of neurotransmitter release. However, one limitation is that 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has a relatively short half-life, which can make it difficult to maintain consistent levels in animal models. In addition, the effects of 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide can vary depending on the dose and route of administration, which can complicate experimental design.
Orientations Futures
There are several potential future directions for the study of 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide. One area of interest is the potential use of 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the potential use of 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide in the treatment of addiction, particularly for reducing drug-seeking behavior. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide and to optimize its pharmacokinetic properties for use in clinical settings.
In conclusion, 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is a piperazinecarboxamide compound that has been extensively studied for its potential therapeutic effects in various diseases. Its high selectivity for the 5-HT2C receptor makes it a promising candidate for further research, particularly in the areas of anxiety, depression, addiction, and inflammation. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use in clinical settings.
Applications De Recherche Scientifique
4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic effects in various diseases, including anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been studied for its potential to reduce drug-seeking behavior in addiction. In addition, 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-5-3-4-6-18(15)22-20(25)24-11-9-23(10-12-24)14-16-13-17(21)7-8-19(16)26-2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZLCZURLCVDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



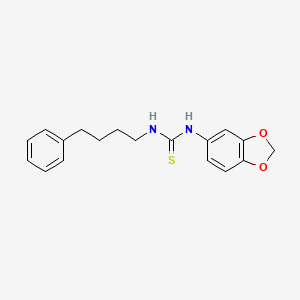
![4-[4-allyl-5-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4284866.png)
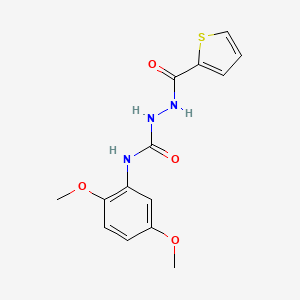
![3-({4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4284884.png)
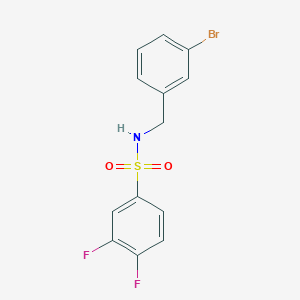

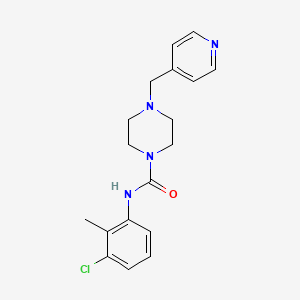
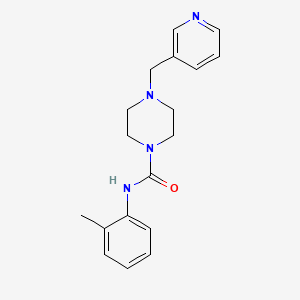

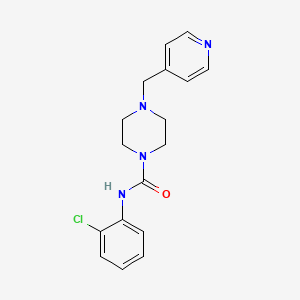

![8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4284934.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4284964.png)
